molecular formula C18H13BrClN3O3S B11278010 5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11278010
M. Wt: 466.7 g/mol
InChI Key: DGJQSYYRAVCEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-2-CHLORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methanesulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-CHLORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE typically involves multiple steps, including halogenation, sulfonylation, and amide formation. The starting materials often include brominated and chlorinated aromatic compounds, which undergo various reactions to introduce the methanesulfonyl and amide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-BROMO-2-CHLORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-BROMO-2-CHLORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s halogen and sulfonyl groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-chloropyrimidine
  • 5-Bromo-2-fluoropyridine

Uniqueness

5-BROMO-2-CHLORO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is unique due to its specific combination of halogen and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13BrClN3O3S

Molecular Weight

466.7 g/mol

IUPAC Name

5-bromo-2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24)

InChI Key

DGJQSYYRAVCEHI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.